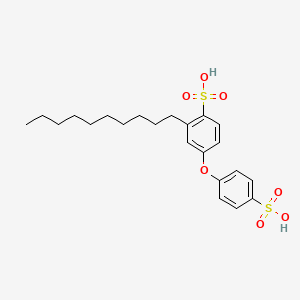

Decyl(sulfophenoxy)benzenesulfonic acid

Description

Historical Perspectives on Sulfonated Surfactant Research

The scientific inquiry into surfactants began long before the term was coined. The earliest recorded evidence of soap-like materials dates to ancient Babylon around 2800 BC. ripublication.com For centuries, soap, a salt of a natural fatty acid, was the primary surfactant, but its effectiveness is limited as it precipitates in hard water and is unstable in acidic solutions. sanhe-daily.comwikipedia.org

The modern era of surfactant research was catalyzed by the need for more robust and versatile cleaning agents. A significant milestone occurred in 1875 with the synthesis of Turkey red oil, a sulfated castor oil, which is considered the first synthetic surfactant used in the textile and leather industries. sanhe-daily.com During World War I, resource scarcity drove German chemists to develop alkyl naphthalene (B1677914) sulfonates as a soap substitute. sanhe-daily.com Though possessing weaker cleaning power, their stability in hard water and acidic conditions was a notable advancement. sanhe-daily.com

The pivotal shift occurred in 1936 with the advent of alkylbenzene sulfonates, derived from petrochemicals. sanhe-daily.com The development of the petrochemical industry following the Second World War made materials for synthetic surfactants widely available, leading to alkylbenzene sulfonates becoming the most important class of surfactants for detergents. wikipedia.org These synthetic alternatives offered superior performance and cost-effectiveness compared to traditional soap, rapidly gaining prominence in household and industrial applications and establishing sulfonated compounds as a cornerstone of surfactant chemistry. sanhe-daily.comwikipedia.org

Evolution of Alkyl(sulfophenoxy)benzenesulfonates in Scientific Inquiry

The development of alkyl(sulfophenoxy)benzenesulfonates, also known as alkyl diphenyl oxide disulfonates, represents a targeted evolution in surfactant science. This class of compounds emerged from innovations in sulfonation chemistry during the mid-20th century, driven by industrial demands for surfactants with exceptional stability in harsh environments, such as those with high temperatures, high salinity, or extreme pH levels.

The synthesis of these surfactants involves a Friedel-Crafts reaction between an olefin (like decene) and diphenyl oxide, followed by sulfonation. google.com The resulting molecule is distinguished by two key structural features: a rigid diphenyl oxide backbone and two sulfonate groups. google.comgoogle.com This dual-sulfonate structure imparts a high charge density to the molecule, which is largely responsible for its excellent solubility and stability in concentrated electrolytes. google.comgzjxchem.com Unlike single-chain surfactants that can coil, the diphenyl ether linkage helps maintain a more linear conformation, which optimizes surface coverage.

Scientific inquiry into this class has focused on leveraging these properties. Researchers have explored their effectiveness as emulsifiers, wetting agents, and stabilizers, particularly in systems where conventional surfactants fail. jmcfinechem.com Their resistance to thermal and oxidative degradation makes them subjects of study for high-temperature applications, such as in oilfield operations and emulsion polymerization. google.comgzjxchem.comtradekorea.com

Contemporary Research Significance and Scope for Decyl(sulfophenoxy)benzenesulfonic Acid

This compound, and more commonly its disodium (B8443419) salt (CAS 36445-71-3), is a prominent member of the alkyl diphenyl oxide disulfonate class and is a subject of significant contemporary research. nih.gov Its molecular structure provides a combination of hydrophobicity (from the decyl chain) and strong hydrophilicity (from the two sulfonate groups on the diphenyl oxide structure), leading to potent surface activity. tradekorea.com

Current research explores its utility in a variety of advanced applications:

Emulsion Polymerization: The compound is used as a primary emulsifier in the synthesis of polymers like styrene-butadiene (SB) and nitrile-butadiene (NB) latex, as well as acrylic and vinyl resins. jmcfinechem.comtradekorea.com Its thermal stability allows it to function effectively at the high temperatures (80-120°C) required for these polymerization processes. gzjxchem.comtradekorea.com

Material Science: In the field of nanomaterials, its rigid backbone and defined structure are studied for its potential as a templating agent or stabilizer in the synthesis of nanoparticles.

Formulation Science: Due to its excellent solubility and stability in harsh conditions, it is investigated as a coupling agent to stabilize complex mixtures containing high concentrations of acids, alkalis, or salts. google.comunivarsolutions.com This makes it a valuable component in the formulation of industrial cleaners, textile dyeing agents, and agricultural chemicals. jmcfinechem.comunivarsolutions.com

Environmental Applications: Research has been conducted on the use of diphenyloxide disulfonate surfactants for the biodegradation of hydrocarbons in soil and water systems, investigating how they may enhance the solubilization and subsequent breakdown of environmental contaminants. gnest.org

The compound's ability to function under extreme conditions where other surfactants may degrade or lose efficacy continues to drive its investigation in specialized chemical processes. gzjxchem.comtradekorea.com

Data Tables

Table 1: Physicochemical Properties of this compound and its Disodium Salt

| Property | Value (this compound) | Value (Disodium decyl(sulfophenoxy)benzenesulfonate) | Source(s) |

|---|---|---|---|

| CAS Registry Number | 70191-75-2 | 36445-71-3 | nih.govnih.gov |

| Molecular Formula | C₂₂H₃₀O₇S₂ | C₂₂H₂₈Na₂O₇S₂ | nih.govnih.gov |

| Molecular Weight | 470.6 g/mol | 514.6 g/mol | nih.govnih.gov |

| Synonyms | Monodecyl phenyl ether disulfonic acid | Disodium decylphenoxybenzenedisulfonate; Sodium Decyl Diphenyl Oxide Disulfonate | nih.govunivarsolutions.com |

| Appearance | - | A 45-46% aqueous solution is a clear yellow to amber liquid. | nih.gov |

| pH (aqueous solution) | - | 8 - 10.5 | univarsolutions.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Class | Context of Mention |

|---|---|---|

| This compound | Anionic Surfactant / Alkyl Diphenyl Oxide Disulfonate | Primary subject of the article. |

| Disodium decyl(sulfophenoxy)benzenesulfonate | Anionic Surfactant / Salt | The sodium salt form of the primary compound, widely used in research and industry. |

| Soap | Anionic Surfactant / Carboxylate Salt | Historical benchmark surfactant. |

| Turkey red oil | Anionic Surfactant / Sulfated Oil | First synthetic surfactant. |

| Alkyl naphthalene sulfonates | Anionic Surfactant / Sulfonate | Early synthetic surfactant developed as a soap substitute. |

| Alkylbenzene sulfonates | Anionic Surfactant / Sulfonate | Major class of synthetic surfactants developed post-WWII. |

| Diphenyl oxide | Aromatic Ether | A key structural component and precursor for the title compound. |

| Styrene-butadiene latex | Polymer | A product synthesized using the title compound as an emulsifier. |

Structure

3D Structure

Properties

CAS No. |

901529-15-5 |

|---|---|

Molecular Formula |

C22H30O7S2 |

Molecular Weight |

470.6 g/mol |

IUPAC Name |

2-decyl-4-(4-sulfophenoxy)benzenesulfonic acid |

InChI |

InChI=1S/C22H30O7S2/c1-2-3-4-5-6-7-8-9-10-18-17-20(13-16-22(18)31(26,27)28)29-19-11-14-21(15-12-19)30(23,24)25/h11-17H,2-10H2,1H3,(H,23,24,25)(H,26,27,28) |

InChI Key |

LRXQINFTWSEICZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=C(C=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Synthesis and Purity Enhancement Methodologies for Decyl Sulfophenoxy Benzenesulfonic Acid

Laboratory-Scale Synthetic Routes

The laboratory synthesis of decyl(sulfophenoxy)benzenesulfonic acid is typically achieved through a sequence of alkylation, sulfonation, and neutralization steps. Each stage requires careful control of reaction parameters to maximize yield and minimize the formation of byproducts.

The initial step in the synthesis is the attachment of the decyl group to a phenolic-type backbone. This is an electrophilic aromatic substitution reaction. A common route involves the alkylation of diphenyl ether with a suitable decylating agent, such as a 1-decene (B1663960) or a decyl halide. evitachem.comgoogle.com Another described method uses halogenated benzene (B151609) and an alkylphenol as the primary raw materials. google.com

The general reaction involves combining phenol (B47542) with an alkene, such as decene, to produce long-chain alkylphenols. wikipedia.org For this compound, the precursor is typically decylphenoxybenzene. This intermediate is formed by reacting phenol with a decylating agent like decyl bromide in the presence of a base, such as sodium hydroxide (B78521). The reaction is often carried out under reflux conditions at temperatures between 80°C and 100°C in a polar aprotic solvent like dimethylformamide (DMF). To ensure the reaction proceeds to completion, a slight molar excess of the decylating agent is often used. Lewis acids, such as anhydrous aluminum trichloride, can serve as catalysts for this type of Friedel-Crafts alkylation reaction. evitachem.comgoogle.com

| Parameter | Description | Source |

|---|---|---|

| Reactants | Phenol and a decylating agent (e.g., decyl bromide, 1-decene). | wikipedia.org |

| Catalyst | Lewis acids (e.g., Aluminum trichloride) or a base (e.g., Sodium hydroxide). | evitachem.com |

| Solvent | Polar aprotic solvent (e.g., Dimethylformamide - DMF) or 1,2-dichloroethane. | evitachem.com |

| Temperature | Typically maintained between 50°C and 100°C. | google.com |

| Reaction Time | Can range from 1 to 8 hours, depending on specific conditions. | google.com |

| Molar Ratio | A slight excess of the alkylating agent (e.g., 1:1.2 phenol to decyl bromide) is common to drive the reaction to completion. |

Following alkylation, the decylphenoxybenzene intermediate undergoes sulfonation to introduce two sulfonic acid groups onto the aromatic rings. This step is critical as it imparts the anionic, water-soluble character to the molecule. Common sulfonating agents include sulfur trioxide (SO₃), fuming sulfuric acid (oleum), and chlorosulfonic acid. evitachem.com

The reaction with sulfur trioxide is highly effective and can be performed in a continuous reactor, such as a falling film reactor, to improve efficiency and control the reaction, which is highly exothermic. evitachem.com The process involves introducing the sulfonating agent, like sulfur trioxide gas, into a reaction kettle containing the dodecyl diphenyl ether dissolved in a solvent. google.com The temperature is carefully controlled, often between 25°C and 80°C, to prevent side reactions and degradation of the product. google.comgoogle.com Upon completion, the resulting alkyl (sulfophenoxy) benzenesulfonic acid is separated for the next step. google.com

| Sulfonating Agent | Typical Conditions | Key Features | Source |

|---|---|---|---|

| Sulfur Trioxide (SO₃) | 25-65°C in an inert solvent. Often used in continuous reactors. | High efficiency, fast reaction, minimizes byproducts. | google.com |

| Fuming Sulfuric Acid (Oleum) | Reacted with the alkylated intermediate, often at temperatures of 80-100°C. | Strong sulfonating agent, readily available. | evitachem.com |

| Chlorosulfonic Acid | A powerful sulfonating agent, used in specific synthetic protocols. | Highly reactive, requires careful handling. |

The final step in the synthesis is the neutralization of the highly acidic this compound to form its corresponding salt, typically a disodium (B8443419) salt. google.com This is usually accomplished by reacting the acid with a suitable base, such as sodium hydroxide or sodium carbonate. google.comgoogle.com

The neutralization process must be carefully controlled to achieve a target pH, generally between 6.5 and 7.5. google.com The sulfonic acid is often diluted with water before neutralization to manage the highly exothermic reaction and ensure a homogeneous final product. google.comchemistscorner.com The base, also typically in an aqueous solution, is added gradually to the sulfonic acid solution while stirring vigorously. google.comcapitalresin.com An alternative method involves contacting the sulfonic acid with solid anhydrous alkali hydroxides or carbonates, which can avoid the need to evaporate large amounts of water. google.com The choice of neutralizing agent and process can impact the final purity and physical form of the surfactant. google.com

Advanced Purification Techniques

To achieve the high purity required for many applications, the synthesized this compound disodium salt often undergoes further purification. These techniques aim to remove unreacted starting materials, inorganic salts (like sodium sulfate (B86663) from the neutralization step), and other organic byproducts.

Recrystallization is a fundamental technique for purifying solid compounds. mt.com The process involves dissolving the crude solid in a suitable hot solvent to create a saturated solution. libretexts.org As the solution cools slowly, the desired compound's solubility decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. mt.comlibretexts.org

For anionic surfactants like sulfonate salts, recrystallization can be challenging. reddit.com Their high solubility in water can make crystallization difficult, and they may precipitate out as a foam-like solid rather than well-defined crystals. reddit.com The choice of solvent or solvent system (e.g., a mixture of water and a less polar solvent like isopropanol) is critical. reddit.com Strategies such as slow cooling, controlled addition of an anti-solvent, and seeding with pure crystals can be employed to promote the growth of larger, purer crystals. libretexts.orgreddit.com For some highly soluble compounds, evaporative recrystallization, where the solvent is slowly removed to induce crystallization, may be necessary. mt.com

Column chromatography is a powerful technique for separating and purifying compounds from a mixture. For ionic compounds like sulfonic acids, specific types of chromatography are particularly effective.

Ion-Exchange Chromatography : This method is well-suited for removing inorganic salt impurities. google.com An aqueous solution of the crude sulfonate salt can be passed through a column containing a strongly acidic cation exchange resin. google.com This process effectively removes metal cations and sulfate ions, resulting in a highly purified sulfonic acid solution. google.com

Reversed-Phase Chromatography : In reversed-phase high-performance liquid chromatography (HPLC), a nonpolar stationary phase is used with a polar mobile phase. biotage.com This technique can be used to separate homologs of alkyl sulfonates. sielc.com By adjusting the pH and ionic strength of the mobile phase with buffers, the separation of highly ionic compounds like sulfonic acids can be significantly improved. biotage.comsielc.com

These chromatographic methods are often used for analytical purposes but can be scaled up for preparative purification of the final product. acs.org

Ion-Exchange Chromatography for High-Purity Derivatives

To achieve the high purity required for specialized applications, ion-exchange chromatography stands out as a principal purification technique for this compound and its derivatives. This method separates molecules based on their net surface charge, making it particularly effective for isolating the desired disulfonated product from non-sulfonated or monosulfonated impurities, as well as inorganic salts.

Typically, a strong base anion (SBA) exchange resin is employed for the purification of this anionic surfactant. gbiosciences.com The crude sulfonation reaction mixture, after neutralization, is loaded onto the column. The resin, which has a positively charged functional group, binds the negatively charged sulfonate anions.

Elution is then carried out by using a salt gradient, commonly a sodium chloride solution of increasing concentration. Less strongly bound anions, such as chloride ions and monosulfonated byproducts, are eluted first at lower salt concentrations. The desired this compound, with its two sulfonate groups, binds more tightly to the resin and requires a higher salt concentration for elution. This differential affinity allows for a highly effective separation.

The selection of the appropriate ion-exchange resin and elution conditions is critical for a successful purification. Factors such as resin type, bead size, and the steepness of the salt gradient influence the resolution and efficiency of the separation. gbiosciences.com

Interactive Table: Ion-Exchange Chromatography Parameters for Anionic Surfactant Purification

| Parameter | Description | Typical Values/Ranges |

| Resin Type | Stationary phase with charged functional groups. | Strong Base Anion (SBA) exchangers (e.g., quaternary ammonium (B1175870) functional groups). gbiosciences.com |

| Mobile Phase | Solution used to carry the sample through the column. | Aqueous buffer at a controlled pH. |

| Eluent | Solution used to displace the bound molecules from the resin. | Increasing gradient of a salt solution (e.g., NaCl). |

| Flow Rate | The speed at which the mobile phase moves through the column. | Optimized to balance separation time and resolution. |

| Purity Achieved | The percentage of the desired compound in the final product. | Can exceed 99%. |

Characterization of Synthetic Byproducts and Impurities

The synthesis of this compound is a multi-step process, and as with any chemical synthesis, the formation of byproducts and the presence of impurities are inevitable. A thorough understanding and characterization of these undesired compounds are crucial for process optimization and quality control.

The primary synthetic route involves two key stages: the formation of a diaryl ether intermediate, often via an Ullmann condensation, followed by sulfonation. Each of these steps can generate specific impurities.

During the Ullmann condensation, where a decylphenol (B14145516) is coupled with a halogenated benzene derivative, potential byproducts include unreacted starting materials and homocoupled products. jst.go.jp For instance, the reaction of two molecules of the decylphenol can lead to the formation of a didecyldiphenyl ether.

The subsequent sulfonation step is the main source of a variety of impurities. The use of strong sulfonating agents like sulfur trioxide (SO₃) or oleum (B3057394) can lead to several side reactions. researchgate.net

Key Synthetic Byproducts and Impurities:

Unreacted Starting Materials: Residual decylphenoxybenzene from incomplete sulfonation.

Inorganic Salts: Primarily sodium sulfate (Na₂SO₄), formed during the neutralization step if sulfuric acid or oleum is used as the sulfonating agent and sodium hydroxide for neutralization.

Monosulfonated Byproducts: this compound with only one sulfonate group. The position of the sulfonation can also vary, leading to different isomers.

Sulfones: Over-sulfonation or reaction at elevated temperatures can lead to the formation of sulfone byproducts, which are diaryl sulfones. These are formed through the reaction of the sulfonic acid with the aromatic ring.

Dialkylated Products: If the initial alkylation of the phenol is not perfectly controlled, dialkylated diphenyl oxide species can be present and subsequently sulfonated.

The characterization of these byproducts is typically achieved through a combination of analytical techniques. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is a powerful tool for separating and identifying the various components in the reaction mixture. Infrared (IR) spectroscopy can be used to identify the presence of key functional groups, such as the sulfonate (-SO₃H) and ether (C-O-C) linkages. researchgate.net

Interactive Table: Common Byproducts in the Synthesis of this compound

| Byproduct/Impurity | Chemical Name | Origin | Method of Characterization |

| Unreacted Intermediate | Decylphenoxybenzene | Incomplete sulfonation | HPLC, GC-MS |

| Inorganic Salt | Sodium Sulfate | Neutralization of excess sulfonating agent | Ion Chromatography |

| Monosulfonated Species | This compound (monosulfonated) | Incomplete sulfonation | HPLC-MS |

| Sulfone | Diaryl sulfone derivatives | Side reaction during sulfonation | HPLC-MS, IR Spectroscopy |

| Dialkylated Species | Dialkyldiphenyl oxide disulfonate | Impurity in starting material | HPLC-MS |

Table of Compound Names

| Common Name | IUPAC Name |

| This compound | Varies based on specific isomer |

| Decylphenoxybenzene | 1-(decyloxy)benzene |

| Sodium Sulfate | Sodium sulfate |

| Sulfur trioxide | Sulfur trioxide |

| Oleum | Fuming sulfuric acid |

| Sodium chloride | Sodium chloride |

| Sodium hydroxide | Sodium hydroxide |

| Diaryl sulfone | Varies based on specific structure |

| Dialkyldiphenyl oxide disulfonate | Varies based on specific structure |

Structural Elucidation and Conformational Analysis of Decyl Sulfophenoxy Benzenesulfonic Acid

Spectroscopic Methodologies for Molecular Structure Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to map the carbon and proton framework of a molecule. While specific spectral data for the free acid is not widely published, analysis of its disodium (B8443419) salt provides significant structural insights.

¹H NMR Spectroscopy: The proton NMR spectrum of decyl(sulfophenoxy)benzenesulfonic acid disodium salt confirms the presence of both the long aliphatic decyl chain and the aromatic rings. Key chemical shifts are observed, which correspond to the distinct proton environments within the molecule. The terminal methyl (CH₃) group of the decyl chain typically appears as a triplet around δ 0.88 ppm. The multiple methylene (B1212753) (CH₂) groups of the decyl chain produce a complex multiplet signal around δ 1.26 ppm. The protons on the two benzene (B151609) rings resonate in the downfield aromatic region, generally observed as a multiplet between δ 7.45 and 7.90 ppm. In the free acid form, the acidic protons of the sulfonic acid groups (-SO₃H) would be expected to appear as broad singlets at a very downfield chemical shift, though they are often exchanged with deuterium (B1214612) in common NMR solvents like D₂O, rendering them invisible.

¹³C NMR Spectroscopy: Although specific data for this compound is scarce, the ¹³C NMR spectrum would be expected to show a series of distinct signals corresponding to each unique carbon atom. The aliphatic carbons of the decyl chain would appear in the upfield region (approx. 14-40 ppm), while the aromatic carbons would be found in the downfield region (approx. 110-160 ppm), including the carbons directly attached to the sulfonate and ether linkages.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Disodium Salt

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| Aliphatic CH₃ | ~ 0.88 | Triplet (t) | 3H |

| Aliphatic (CH₂)₈ | ~ 1.26 | Multiplet (m) | 16H |

| Aromatic Ar-H | ~ 7.45 - 7.90 | Multiplet (m) | 8H |

Data sourced from analysis of the disodium salt.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure. For the disodium salt, strong characteristic bands for the sulfonate group (-SO₃⁻) are prominent. These include an asymmetric stretching vibration typically found around 1180 cm⁻¹ and a symmetric stretching vibration near 1040 cm⁻¹.

For the acid form, additional important bands would be observed:

O-H Stretching: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the sulfonic acid groups.

S=O Stretching: The S=O double bond stretch in the sulfonic acid group (-SO₃H) would appear as strong absorptions, typically in the 1340-1350 cm⁻¹ and 1150-1165 cm⁻¹ regions.

C-O-C Stretching: The aryl ether linkage would be confirmed by a C-O-C stretching band, usually appearing in the 1200-1250 cm⁻¹ range.

Aromatic C-H and C=C Stretching: Vibrations corresponding to the aromatic rings include C-H stretching just above 3000 cm⁻¹ and C=C ring stretching in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching: The decyl chain would exhibit characteristic C-H stretching bands just below 3000 cm⁻¹.

Table 2: Key FTIR Absorption Bands for Decyl(sulfophenoxy)benzenesulfonate

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonate (-SO₃⁻) | Asymmetric Stretch | ~ 1180 |

| Sulfonate (-SO₃⁻) | Symmetric Stretch | ~ 1040 |

| Aryl Ether (-O-) | C-O-C Stretch | ~ 1200 - 1250 |

| Aromatic C=C | Ring Stretch | ~ 1450 - 1600 |

Data primarily reflects the disodium salt form.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of a compound. It provides an exact mass measurement, which can be used to confirm the molecular formula with high confidence.

The molecular formula for this compound is C₂₂H₃₀O₇S₂. nih.gov This corresponds to a theoretical monoisotopic mass of approximately 470.1433 Da. For its more commonly handled disodium salt (C₂₂H₂₈Na₂O₇S₂), HRMS analysis shows a molecular ion peak consistent with its theoretical mass. nih.gov The experimentally determined exact mass for the disodium salt is 514.10718414 Da, which aligns with the calculated value, confirming the elemental composition. nih.gov Techniques like electrospray ionization (ESI) are often employed for analyzing such polar molecules.

Crystallographic Approaches for Solid-State Structure Determination

While spectroscopic methods reveal molecular connectivity, X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

X-ray Crystallography Challenges and Applications for Hygroscopic Forms

Obtaining a single crystal suitable for X-ray diffraction analysis of this compound presents significant challenges. The compound's high polarity, conferred by the two sulfonic acid groups, and the conformational flexibility of the decyl chain make crystallization difficult.

A primary obstacle is the compound's hygroscopic nature. Sulfonic acids readily absorb atmospheric moisture, which can disrupt the formation of a well-ordered crystal lattice necessary for high-quality diffraction data. copernicus.org The presence of water molecules can lead to the formation of various hydrated forms, complicating the structural solution. researchgate.net The study of simpler, related compounds like sulfamic acid has successfully employed both X-ray and neutron diffraction to determine its zwitterionic structure in the solid state. wikipedia.org However, the increased complexity and hygroscopicity of this compound make such analyses substantially more challenging. If a crystal structure could be obtained, it would provide invaluable insight into the solid-state packing, the conformation of the flexible decyl tail, and the hydrogen-bonding networks established by the sulfonic acid groups.

Theoretical Studies of Molecular Conformation and Electronic Structure

In the absence of definitive crystallographic data, theoretical and computational methods serve as powerful tools to predict the molecule's preferred conformation, electronic properties, and reactivity.

Computational techniques such as Density Functional Theory (DFT) can be used to model the structure of this compound. These calculations can determine the lowest energy conformation by exploring the rotational freedom around the ether linkage and within the aliphatic chain. Such studies can predict bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional shape.

Physicochemical Behavior and Interfacial Science of Decyl Sulfophenoxy Benzenesulfonic Acid

Interfacial Phenomena and Surface Activity Studies

The performance of Decyl(sulfophenoxy)benzenesulfonic acid as a surfactant is rooted in its ability to modify the properties of interfaces, particularly the air-water and oil-water interfaces. This activity is a direct consequence of its amphiphilic nature, where the hydrophobic decyl and phenoxy groups are oriented away from the aqueous phase, while the hydrophilic sulfonate groups remain in contact with water.

The primary mechanism by which this compound reduces the surface tension of water involves the spontaneous adsorption of its molecules at the air-water interface. In the bulk of the solution, water molecules experience strong cohesive forces in all directions. At the surface, however, these forces are unbalanced, creating a high-energy state known as surface tension.

When the surfactant is introduced into the water, its amphiphilic molecules migrate to the surface. The hydrophobic part (decyl chain and diphenyl oxide structure) orients itself towards the air, a non-polar phase, while the two hydrophilic sulfonate groups anchor the molecule in the aqueous phase. This arrangement disrupts the strong cohesive hydrogen bonding network between surface water molecules, effectively lowering the energy of the interface and thus reducing the surface tension.

The presence of two sulfonate groups and a rigid diphenyl ether linkage in the molecule enhances its efficiency in occupying space at the interface, contributing to a significant reduction in surface tension even at low concentrations. The dual charges also create electrostatic repulsion between the adsorbed surfactant molecules, which prevents excessive packing and helps maintain a fluid interface. As the concentration of the surfactant increases, the interface becomes more populated with surfactant molecules until it reaches a point of saturation. At this point, the surface tension reaches its minimum value, and any further addition of surfactant leads to the formation of micelles in the bulk solution.

A comparative study on a closely related compound, monododecyl diphenyl ether disulfonate (C12-MADS), provides insight into the efficiency of this class of surfactants. The equilibrium surface tension of C12-MADS was measured at various concentrations, demonstrating its ability to significantly lower the surface tension of water.

Table 1: Equilibrium Surface Tension of Monododecyl Diphenyl Ether Disulfonate (C12-MADS) in Aqueous Solution at 25°C

| Concentration (mol/L) | Surface Tension (mN/m) |

| 1.00E-07 | 68.3 |

| 1.00E-06 | 60.2 |

| 1.00E-05 | 45.5 |

| 1.00E-04 | 34.1 |

| 1.00E-03 | 31.5 |

| 1.00E-02 | 31.4 |

| 1.00E-01 | 31.4 |

| Data derived from studies on a related C12 analogue. |

The structure of this compound, with its C10 alkyl chain, provides a substantial hydrophobic domain. This hydrophobicity is the driving force for both its adsorption at interfaces and the formation of micelles. In aqueous solutions, the hydrophobic tails of the surfactant molecules tend to avoid contact with water, a phenomenon driven by the entropic gain from releasing ordered water molecules that surround the hydrocarbon chains. This hydrophobic effect is fundamental to the surfactant's ability to solubilize non-polar substances.

Once the concentration of the surfactant exceeds its critical micelle concentration (CMC), the molecules aggregate to form micelles. These are typically spherical or cylindrical structures where the hydrophobic tails form an oily core, and the hydrophilic sulfonate head groups form an outer shell, or corona, that interacts with the surrounding water. This micellar core provides a microenvironment capable of dissolving, or solubilizing, hydrophobic compounds that are otherwise insoluble in water.

The solubilization capacity of these surfactants is influenced by the size and nature of the hydrophobic part of the molecule. The diphenyl ether structure adds rigidity and bulk to the hydrophobic region, potentially creating a more spacious micellar core compared to simple linear alkyl surfactants. This can enhance the solubilization of larger hydrophobic molecules. The dual sulfonate groups ensure that the resulting micelles are highly charged, which creates strong electrostatic repulsion between them, preventing aggregation and maintaining the stability of the solubilized system.

Micellization Thermodynamics and Kinetics

The formation of micelles is a thermodynamically driven, spontaneous process that occurs above a specific surfactant concentration and temperature. The study of the thermodynamics and kinetics of micellization provides crucial information about the stability and behavior of the surfactant system.

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which micelle formation begins. It is a measure of the efficiency of a surfactant, with a lower CMC indicating that less surfactant is needed to form micelles and achieve significant surface activity. The CMC can be determined by monitoring a variety of physical properties of the surfactant solution as a function of its concentration. A distinct change or break in the property-concentration plot indicates the onset of micellization.

For this compound and its analogues, the CMC is influenced by factors such as the length of the alkyl chain, the presence of salts, and temperature. For instance, a comparative study showed that a related compound with a dodecyl (C12) chain has a lower CMC than the decyl (C10) version, which is consistent with the general principle that increasing hydrophobicity lowers the CMC. The presence of electrolytes in the solution can also significantly lower the CMC due to the shielding of the electrostatic repulsion between the ionic head groups, which facilitates their aggregation into micelles. For example, the CMC of a compound from this class was reported to be 0.3 mM in a 0.5 M NaCl solution.

One of the most common methods for determining the CMC is by measuring the surface tension of the surfactant solution at various concentrations. Below the CMC, the surface tension decreases significantly as the surfactant concentration increases because the added monomers adsorb at the air-water interface. Once the interface is saturated, further addition of surfactant leads to the formation of micelles in the bulk solution, and the concentration of free monomers in the solution (and thus at the interface) remains relatively constant. Consequently, the surface tension also becomes constant or changes its slope very slightly above the CMC.

The CMC is determined as the concentration at the point of inflection in the plot of surface tension versus the logarithm of the surfactant concentration.

Table 2: Determination of CMC for Monododecyl Diphenyl Ether Disulfonate (C12-MADS) using Surface Tension

| Property Measured | Observation Below CMC | Observation Above CMC | Determined CMC (mol/L) |

| Surface Tension | Decreases with increasing concentration | Remains relatively constant | ~1 x 10-4 |

| Data derived from studies on a related C12 analogue. |

Fluorescence spectroscopy offers a highly sensitive method for determining the CMC. This technique utilizes a fluorescent probe, a molecule whose fluorescence properties (such as intensity, emission wavelength, and lifetime) are sensitive to the polarity of its microenvironment. Pyrene (B120774) is a commonly used probe for this purpose.

In a dilute surfactant solution below the CMC, pyrene resides in the highly polar aqueous environment. When micelles form, the non-polar pyrene molecule preferentially partitions into the hydrophobic core of the micelles. This change in the microenvironment from polar (water) to non-polar (micelle core) causes a distinct change in the fluorescence spectrum of pyrene. Specifically, the ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is highly sensitive to the local polarity.

A plot of the I1/I3 ratio versus the surfactant concentration shows a significant drop as the concentration crosses the CMC, indicating the transfer of pyrene into the non-polar micellar core. The concentration at which this sharp change occurs is taken as the CMC. This method is particularly useful for detecting very low CMCs.

Critical Micelle Concentration Determination Methodologies

Electrical Conductance Methods

Electrical conductance measurement is a fundamental and widely used technique to determine the critical micelle concentration (CMC) of ionic surfactants like this compound. This method relies on the distinct change in the electrical conductivity of a surfactant solution as micelles begin to form.

In a dilute aqueous solution below the CMC, this compound exists primarily as individual ions: the doubly charged decyl(sulfophenoxy)benzenesulfonate anions and their corresponding counterions (e.g., sodium). As these ions are mobile charge carriers, the specific conductivity of the solution increases linearly with the surfactant concentration.

However, once the concentration reaches the CMC, the surfactant anions begin to aggregate into micelles. In this process, a significant number of the hydrophobic tails form the core of the micelle, while the hydrophilic sulfonate groups are exposed on the surface. These micelles, although large, are less mobile than the individual surfactant ions due to their size and the drag they experience in the solvent. Furthermore, a fraction of the counterions becomes electrostatically bound to the highly charged micellar surface, which also reduces the total number of free charge carriers in the solution.

This transition leads to a noticeable change in the conductive behavior of the solution. The plot of specific conductivity versus surfactant concentration will exhibit two distinct linear regions with different slopes. The point at which the slope decreases marks the CMC. The slope is steeper in the pre-micellar region (below the CMC) where the surfactant exists as freely moving ions and becomes less steep in the post-micellar region (above the CMC) due to the formation of slower-moving micelles and the binding of counterions. researchgate.net This inflection point provides a precise determination of the CMC. jcsp.org.pk The method is valued for its simplicity and accuracy in studying the self-aggregation behavior of ionic surfactants. nih.gov

Aggregation Number and Counterion Binding Degree Determinations

Beyond the CMC, two crucial parameters characterize the micellar system: the aggregation number (N) and the degree of counterion binding (β).

The degree of counterion binding (β) , also known as the degree of ionization of the micelle, represents the fraction of counterions that are electrostatically associated with the micelle surface, neutralizing a portion of the charge from the aggregated surfactant head groups. This value can be directly estimated from the same electrical conductance data used to find the CMC. It is calculated from the ratio of the slopes of the conductivity versus concentration plot in the post-micellar (S₂) and pre-micellar (S₁) regions.

The relationship is given by: β = 1 - (S₂ / S₁)

A higher value of β indicates stronger binding of counterions to the micelle. For similar anionic surfactants, β values are often observed to be in the range of 0.1 to 0.6.

The aggregation number (N) is the average number of individual surfactant molecules that come together to form a single micelle. While electrical conductance provides information on counterion binding, determining the aggregation number typically requires other techniques, such as steady-state fluorescence quenching. nih.gov In this method, a fluorescent probe is solubilized within the micellar core, and a quencher molecule is progressively added. The quenching kinetics are dependent on the concentration of micelles, which in turn allows for the calculation of the aggregation number. Dynamic light scattering (DLS) is another method that can measure the size of the micelles, from which the aggregation number can be estimated. nih.gov

These parameters are essential for understanding the size, charge, and stability of the micelles formed by this compound.

Influence of Environmental Factors on Micellar Systems

The micellization process of this compound is sensitive to environmental conditions such as temperature and the presence of electrolytes.

Influence of Temperature: Temperature can have a complex effect on the CMC and micelle formation. For some ionic surfactants, as the temperature rises, micellization initially becomes more favorable (CMC decreases), but then becomes more difficult (CMC increases) at higher temperatures. syxbsyjg.comresearchgate.net The initial decrease in CMC is often attributed to the dehydration of the hydrophobic alkyl chains, which promotes their aggregation. However, at higher temperatures, the increased thermal motion can disrupt the structured water molecules around the hydrophilic head groups, making micelle formation less spontaneous. researchgate.net

Influence of Electrolytes: The addition of inorganic salts, such as sodium chloride (NaCl), has a pronounced effect on the micellization of anionic surfactants. The added counterions (e.g., Na⁺) in the solution help to shield the electrostatic repulsion between the negatively charged sulfonate head groups on the micelle surface. nih.gov This reduction in repulsion allows the surfactant molecules to aggregate more easily, leading to a significant decrease in the CMC. syxbsyjg.com The effectiveness of the salt in promoting micellization often increases with the valency and concentration of the counterion. syxbsyjg.com This "salting-out" effect is a key principle used to control the aggregation behavior of surfactants in various applications. nih.gov

| Environmental Factor | General Effect on Micellization of Anionic Surfactants | Rationale |

| Increasing Temperature | Complex; often a U-shaped trend in CMC (initially decreases, then increases). syxbsyjg.comresearchgate.net | Initial dehydration of hydrophobic tails favors aggregation; subsequent disruption of water structure around head groups hinders it. researchgate.net |

| Adding Electrolytes (e.g., NaCl) | Promotes micellization; lowers the CMC. nih.govsyxbsyjg.com | Added counterions shield electrostatic repulsion between surfactant head groups, facilitating aggregation. nih.gov |

Colloidal Stability and Dispersion Science

Stabilization Mechanisms in Particulate and Emulsion Systems

This compound and its salts are highly effective stabilizers for colloidal systems like emulsions (liquid-liquid dispersions) and particulate suspensions (solid-liquid dispersions). nih.govcymitquimica.com Its superior performance is rooted in its unique molecular structure, which provides powerful stabilization through electrostatic and steric mechanisms.

The key structural features contributing to its function are:

Hydrophobic Decyl Chain: The long C10 alkyl tail provides strong adsorption onto the surface of non-polar particles or oil droplets.

Dual Sulfonate Head Groups: The presence of two sulfonate groups gives the molecule a high hydrophilic character and a strong negative charge. When adsorbed onto a particle or droplet surface, these groups create a dense layer of negative charge, leading to powerful electrostatic repulsion between adjacent particles. This repulsion prevents them from approaching each other and coalescing or flocculating.

Rigid Diphenyl Ether Backbone: The diphenyl ether linkage in the molecule's backbone imparts rigidity, preventing the molecule from coiling. This linear conformation ensures optimal surface coverage and maximizes the repulsive barrier between particles.

In emulsion systems, the surfactant positions itself at the oil-water interface, reducing interfacial tension and forming a protective film that prevents droplets from merging. In particulate dispersions, it adsorbs onto the solid surfaces, creating a repulsive electrostatic shield that keeps the particles suspended in the liquid medium.

Research on Carbon Nanotube Dispersion Enhancement

Carbon nanotubes (CNTs) are known for their exceptional properties but are notoriously difficult to disperse in aqueous solutions due to their strong van der Waals attractions and inherent hydrophobicity. Surfactants are crucial for overcoming these forces. Anionic surfactants structurally similar to this compound, such as sodium dodecyl sulfate (B86663) (SDS) and sodium dodecyl benzene (B151609) sulfonate (SDBS), have been extensively studied for CNT dispersion. rsc.orgnih.govresearchgate.net

The mechanism for dispersion enhancement involves several steps:

Adsorption: The hydrophobic decyl tail of the surfactant adsorbs onto the surface of the CNTs through hydrophobic interactions. researchgate.net

Repulsion: The hydrophilic, negatively charged sulfonate head groups extend into the surrounding water. The presence of two sulfonate groups in this compound would create a particularly high surface charge density.

Stabilization: This dense layer of negative charge induces strong electrostatic repulsion between individual nanotubes, overcoming the van der Waals forces and allowing them to be stably dispersed in the aqueous medium. researchgate.net Some surfactants can also provide a steric barrier that physically prevents the tubes from re-aggregating. researchgate.net

Research using molecular mechanics simulations on similar surfactants has shown that a sufficient number of surfactant molecules must adsorb onto the CNT surface to create a large enough repulsive energy barrier to achieve stable dispersion. rsc.orgresearchgate.net The superior charge density offered by the dual sulfonate groups of this compound suggests it would be a highly efficient dispersant for creating stable CNT suspensions. nih.gov

Effect on Bitumen Colloidal Structure and Micro-Morphology

Bitumen is a complex colloidal system where asphaltene molecules, which are large, polyaromatic compounds, are dispersed within a maltene phase (a mixture of saturates, aromatics, and resins). The stability of this colloid is crucial, as asphaltene aggregation and precipitation can lead to significant operational problems in the oil industry. researchgate.net

Alkyl-aromatic sulfonic acids, such as dodecylbenzene (B1670861) sulfonic acid (DBSA), are known to act as effective asphaltene dispersants. mdpi.comgoogle.com this compound is expected to function through similar mechanisms to modify the colloidal structure of bitumen.

The primary interactions are:

Acid-Base Interactions: Asphaltenes often contain basic nitrogen functional groups. The acidic sulfonic acid heads of the surfactant can form strong acid-base interactions with these sites on the asphaltene molecules. researchgate.net

Hydrophobic Interactions: The long, non-polar decyl tail of the surfactant can interact favorably with the large, non-polar aromatic regions of the asphaltenes. researchgate.net

Through these dual interactions, the surfactant molecules adsorb onto the surface of asphaltene aggregates. This adsorption alters the asphaltene micro-morphology by preventing further aggregation through two main effects:

Steric Hindrance: The adsorbed surfactant molecules create a steric barrier with their alkyl tails, physically preventing asphaltene particles from getting close enough to flocculate. mdpi.com

Peptizing Effect: By coating the asphaltene particles, the surfactant improves their compatibility with the maltene phase, effectively "peptizing" or re-dispersing them into the oil medium. researchgate.net

This stabilization of the asphaltene fraction prevents phase separation and maintains the colloidal stability and desired micro-morphology of the bitumen. mdpi.com

Mechanistic Investigations into the Applications of Decyl Sulfophenoxy Benzenesulfonic Acid in Materials and Chemical Systems

Polymerization Processes

Decyl(sulfophenoxy)benzenesulfonic acid and its salts are anionic surfactants that play a significant role in the synthesis of polymers. Their molecular structure, featuring both a hydrophobic decylphenoxy group and hydrophilic sulfonate groups, allows them to function effectively at the interface of different phases, which is critical in various polymerization techniques.

In emulsion polymerization, this compound acts as a crucial emulsifier or steric stabilizing surfactant. google.com This process typically involves polymerizing olefinically unsaturated carboxylic acid or anhydride (B1165640) monomers in an organic medium with free radical catalysts. google.com The surfactant facilitates the creation of a stable emulsion, where monomer droplets are dispersed in a continuous phase, typically water. The presence of the surfactant prevents the flocculation and aggregation of the polymer as it forms, which would otherwise precipitate from the solution. google.com

This stabilizing function is essential for producing polymers with desirable handling and dispersing characteristics. google.com For instance, in the creation of polycarboxylic acid thickeners, utilizing a steric stabilizing surfactant like this compound results in a polymer that is easier to disperse and handle. google.com Research has also demonstrated its utility as an anionic surfactant in preventing the precipitation of copolymers such as poly(2-propenal, 2-propenoic acid) when the pH is adjusted. justia.com

Table 1: Research Findings on Polymer Precipitation Control

| Polymer System | Surfactant Used (as Disodium (B8443419) Salt) | Observation | pH at Precipitation |

|---|---|---|---|

| 4% w/w poly(2-propenal, 2-propenoic acid) in 4% w/w sodium bicarbonate | None | Heavy Precipitate | 5.5 |

| 4% w/w poly(2-propenal, 2-propenoic acid) in 4% w/w sodium bicarbonate | This compound, disodium salt | Clear Solution | 3.5 |

| Aged 4% w/w poly(2-propenal, 2-propenoic acid) in 4% w/w sodium bicarbonate | This compound, disodium salt | Clear Solution | <3.5 |

The involvement of this compound in polymerization extends to influencing the initiation and bonding mechanisms. When used as a steric stabilizer, it has the potential to become part of the resulting polymer, forming an interpolymer. google.com Several mechanisms are proposed for this incorporation, including graft-type polymerization and hydrogen bonding. google.com

In a graft-type mechanism, the surfactant molecule is chemically bonded to the main polymer chain. Another possibility is hydrogen bonding, where hydrophilic segments of the surfactant, such as polyethylene (B3416737) oxide chains if present, can form strong hydrogen-bonded complexes with polycarboxylic acids. google.com The polymerization is often initiated by a free radical catalyst in an organic medium. google.com The surfactant's presence helps to control the reaction environment, leading to reduced polymer build-up in the reactor and a more desirable particle size for the precipitated polymer. google.com

Nanomaterial Synthesis and Functionalization

The surfactant properties of this compound are leveraged in the field of nanotechnology for both the synthesis and subsequent stabilization of nanostructures.

This compound and its salts are utilized in the formulation of nanoparticles and nanoemulsions. google.comjustia.comgoogleapis.com These nano-scale systems include polymer nanoparticles, block copolymer nanoparticles, and various emulsions. justia.comgoogleapis.com The surfactant aids in the formation of these structures by reducing the interfacial tension between immiscible liquids (as in nanoemulsions) or by controlling the nucleation and growth of particles. justia.comgoogleapis.com Its application is noted in the context of creating various nanoparticle types, including those based on polylactic acid, polystyrene, and silicon dioxide. justia.comgoogleapis.com

Beyond synthesis, this compound serves a critical role in the surface modification and stabilization of nanostructured materials. As a steric stabilizing surfactant, it possesses a hydrophilic portion that associates with the polymer or particle surface and a hydrophobic portion that extends outwards. google.com This configuration provides steric stability, which is a repulsive force that prevents particles from aggregating or flocculating. google.comgoogle.com This is particularly important in pigmented inks, where dispersants like alkyl(sulfophenoxy)benzenesulfonic acid salts reduce the agglomeration of pigment particles, ensuring the stability and proper functioning of the ink. google.com This stabilization helps maintain the dispersion of nanoparticles, which is essential for their application in various fields. google.comgoogle.com

Enhanced Hydrocarbon Recovery Mechanisms

In the energy sector, this compound is employed in chemical enhanced oil recovery (EOR) processes. google.comsmolecule.com The fundamental mechanism behind its application is the reduction of interfacial tension between oil and water in the reservoir rock. Large quantities of oil often remain trapped in porous rock formations after primary and secondary recovery phases due to high capillary forces.

By injecting a solution containing this surfactant, the interfacial tension is lowered, which reduces the capillary forces holding the oil in the pores. This allows the trapped oil to be mobilized and subsequently pushed towards production wells. The effectiveness of this compound in EOR is attributed to its robust surfactant properties, which are essential for creating the low-interfacial-tension conditions needed to displace residual oil. smolecule.com

Surfactant-Enhanced Oil Recovery (SEOR) Principles

This compound, and more commonly its disodium salt, is a high-performance anionic surfactant belonging to the alkyl diphenyl oxide disulfonate class. slideshare.net Its molecular architecture, featuring a hydrophobic decyl chain, a rigid diphenyl ether backbone, and two hydrophilic sulfonate groups, makes it particularly suitable for Surfactant-Enhanced Oil Recovery (SEOR). slideshare.net The primary principle behind its application in SEOR is the significant reduction of interfacial tension between crude oil and the injection fluid (water or brine), which is a critical factor in mobilizing residual oil trapped in reservoir pores by capillary forces.

The effectiveness of this surfactant stems from its ability to function under harsh reservoir conditions, such as high temperatures and high salinity, where many conventional surfactants fail. slideshare.net The dual sulfonate groups provide a high charge density, which enhances its solubility in brine and contributes to superior interfacial activity. slideshare.net A key parameter in surfactant performance is the Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to form aggregates known as micelles. A lower CMC is generally indicative of a more efficient surfactant. Research has shown that in a 0.5 M NaCl solution, the disodium salt of this compound exhibits a CMC of 0.3 mM, which is significantly lower than that of a conventional single-sulfonate surfactant like sodium dodecylbenzene (B1670861) sulfonate (SDBS) under the same conditions. slideshare.net This enhanced efficiency allows for effective performance at lower concentrations.

A pilot study has demonstrated the effectiveness of surfactants, including this compound, in enhancing oil recovery from contaminated sites. The injection of the surfactant over a 36-day period resulted in a significant increase in recovery rates compared to conventional methods.

Interfacial Tension Reduction in Oil-Water-Rock Systems

The fundamental mechanism by which this compound enhances oil recovery is through the drastic reduction of interfacial tension (IFT) at the oil-water and oil-rock interfaces. In a typical reservoir, the IFT between crude oil and water can be as high as 20-30 mN/m. This high tension creates strong capillary forces that trap a significant portion of the oil within the porous rock matrix. By introducing an effective surfactant like this compound, the IFT can be lowered by several orders of magnitude, often to ultra-low values (less than 10⁻³ mN/m).

The amphiphilic nature of the surfactant molecule drives this process. The hydrophobic decyl group orients itself towards the non-polar oil phase, while the hydrophilic sulfophenoxy and sulfonate groups remain in the aqueous phase. This arrangement disrupts the cohesive forces at the interface, leading to a significant reduction in IFT. The reduced IFT, in turn, lowers the capillary forces holding the oil in place, allowing it to be mobilized and displaced by the injected fluid.

Table 1: Comparative Critical Micelle Concentration (CMC) of Anionic Surfactants

| Surfactant | Salinity (NaCl) | CMC (mM) |

|---|---|---|

| This compound disodium salt | 0.5 M | 0.3 |

| Sodium Dodecylbenzene Sulfonate (SDBS) | 0.5 M | 0.8 |

This table illustrates the higher efficiency of this compound disodium salt, as indicated by its lower CMC compared to a common single-sulfonate surfactant in a saline environment. slideshare.net

Sweep Efficiency Enhancement and Mobility Control Studies

Beyond reducing interfacial tension, the successful implementation of SEOR also hinges on achieving high sweep efficiency. Sweep efficiency refers to the volume of the reservoir contacted by the injected fluid. A significant challenge in many reservoirs is the difference in viscosity between the injected fluid (typically water) and the crude oil. This disparity can lead to an unfavorable mobility ratio, where the less viscous water bypasses the more viscous oil, a phenomenon known as "viscous fingering." This results in poor sweep efficiency and low oil recovery. google.com

While this compound itself does not directly increase the viscosity of the injection fluid in the same way a polymer does, its use in surfactant-polymer (SP) or alkaline-surfactant-polymer (ASP) flooding plays a crucial role in mobility control. In these formulations, a polymer is added to the surfactant solution to increase its viscosity, thereby improving the mobility ratio. nih.gov

The role of the surfactant in this context is to create conditions favorable for the polymer to work effectively. By reducing the IFT, the surfactant helps to mobilize the oil, creating a more uniform oil bank that can be pushed by the viscous polymer solution. The generation of emulsions, facilitated by the surfactant, can also contribute to an increase in the apparent viscosity of the displacing fluid, further aiding in mobility control.

Foam flooding is another technique where this surfactant can contribute to mobility control. By co-injecting the surfactant solution with a gas (like nitrogen or carbon dioxide), a foam is generated within the reservoir. This foam has a much higher apparent viscosity than either the gas or the liquid alone, which significantly improves the mobility ratio and helps to divert the flow of the injected fluids to less permeable, previously unswept zones of the reservoir. nih.gov

Advanced Formulations and Material Science Contributions

Research in Cleaning Agent Formulations and Detergency Mechanisms

This compound and its salts are key components in a variety of industrial and household cleaning products. textiletoday.com.bd Its efficacy as a detergent is attributed to its excellent surfactant properties, which allow it to effectively remove and suspend soil from surfaces.

The primary detergency mechanism involves the reduction of the surface tension of water. This allows the cleaning solution to better wet the surface and penetrate into the soil. The amphiphilic nature of the surfactant molecule is central to its cleaning action. The hydrophobic decyl tail adsorbs onto the oily or greasy components of the soil, while the hydrophilic sulfonate groups remain in the water. This process breaks down the soil into smaller, more manageable particles.

These smaller soil particles are then encapsulated within micelles, which are spherical aggregates of surfactant molecules. The hydrophobic tails of the surfactant molecules surround the soil particle, while the hydrophilic heads form the outer surface of the micelle, making it soluble in water. This process, known as emulsification for liquid soils and dispersion for solid soils, allows the soil to be lifted from the surface and washed away with the water.

The disulfonate structure of this compound provides it with high water solubility and tolerance to hard water, which contains high concentrations of calcium and magnesium ions. These ions can deactivate many conventional surfactants by causing them to precipitate. The presence of two sulfonate groups on the molecule enhances its resistance to hard water, ensuring consistent cleaning performance across various water conditions.

Application in Textile Processing: Dyeing and Wetting Mechanisms

In the textile industry, this compound functions as a highly effective wetting and leveling agent, particularly in the dyeing of synthetic fibers like polyester (B1180765) and nylon with disperse and acid dyes. textiletoday.com.bd

As a wetting agent, its primary role is to reduce the surface tension between the dye bath liquor and the textile substrate. This allows for rapid and uniform wetting of the fabric, which is essential for achieving consistent dyeing results. The surfactant molecules orient themselves at the liquid-solid interface, lowering the contact angle and facilitating the penetration of the dye liquor into the fiber structure.

As a leveling agent, it addresses the common issue of unlevel dyeing, where the dye is absorbed unevenly across the fabric, resulting in streaks or patches of different shades. This can be caused by variations in the fiber's affinity for the dye or by the dye rushing onto the fiber too quickly. This compound mitigates this in a few ways. It can form temporary complexes with the dye molecules in the dye bath, which slows down their rate of absorption by the fiber. As the temperature of the dye bath increases, these complexes gradually break down, releasing the dye for a more controlled and uniform uptake by the fabric.

Additionally, it can compete with the dye for sites on the fiber surface, further retarding the initial rapid uptake of the dye. This allows time for the dye to migrate from areas of high concentration to areas of low concentration, resulting in a more level and uniform final color. The dispersing properties of this surfactant also help to keep the dye particles evenly distributed in the dye bath, preventing agglomeration and ensuring a consistent shade. slideshare.net

Role as an Emulsifier and Wetting Agent in Coatings and Inks

This compound is a valuable additive in the formulation of coatings, paints, and inks, where it serves as a primary emulsifier and wetting agent. slideshare.net

In emulsion polymerization, a process used to create latex binders for paints and coatings, this surfactant plays a critical role in stabilizing the polymer particles as they are formed. It adsorbs onto the surface of the growing polymer particles, with its hydrophilic heads oriented towards the aqueous phase. This creates a charge on the surface of the particles, leading to electrostatic repulsion that prevents them from coagulating and ensures the stability of the latex emulsion.

As a wetting agent in the final paint or ink formulation, it reduces the surface tension of the liquid, allowing it to spread evenly over the substrate and to wet out any pigments or fillers that are present. This is crucial for achieving good adhesion, a smooth finish, and consistent color.

The emulsifying properties of this compound are also important for the stability of the final paint or ink product. It helps to keep the various components of the formulation, such as pigments, binders, and additives, evenly dispersed and prevents them from settling out over time. Its effectiveness in a wide range of pH conditions and its tolerance to other formulation components make it a versatile and widely used emulsifier in the coatings and inks industry. slideshare.net

Table 2: Functional Applications of this compound

| Industry | Application | Primary Function | Key Mechanism |

|---|---|---|---|

| Oil & Gas | Enhanced Oil Recovery | Surfactant | Interfacial Tension Reduction, Wettability Alteration |

| Cleaning | Detergents | Cleaning Agent | Surface Tension Reduction, Micellar Solubilization |

| Textiles | Dyeing | Wetting & Leveling Agent | Surface Tension Reduction, Controlled Dye Uptake |

| Coatings & Inks | Paints, Inks | Emulsifier, Wetting Agent | Emulsion Stabilization, Surface Tension Reduction |

This table summarizes the diverse industrial applications and the primary physicochemical mechanisms of this compound.

Contributions to Asphalt (B605645) Rheology and Stability

Anionic surfactants, as a class, are known to play a crucial role in the formation and stabilization of asphalt emulsions. e-asphalt.commdpi.com They function by reducing the interfacial tension between the asphalt and water phases, which facilitates the dispersion of asphalt droplets within the water. e-asphalt.com The stability of these emulsions is critical for their application in road construction and maintenance. The emulsifier helps to maintain a stable dispersion of asphalt particles, preventing their premature coalescence. e-asphalt.com

The performance of an emulsifier in an asphalt emulsion system is dependent on a variety of factors, including its chemical structure, concentration, and the composition of the asphalt itself. mdpi.com Without specific studies on this compound, it is not possible to provide detailed research findings or data tables on its specific contributions to asphalt rheology—such as its effects on viscosity, shear modulus, and phase angle at various temperatures—or its impact on asphalt stability metrics like rutting resistance, fatigue cracking, and moisture susceptibility.

Further research and publication of findings are needed to elucidate the specific mechanistic contributions of this compound to the rheological and stability properties of asphalt materials.

Environmental Fate, Transport, and Degradation Pathways of Decyl Sulfophenoxy Benzenesulfonic Acid

Biodegradation Pathways and Kinetics

The biodegradability of Decyl(sulfophenoxy)benzenesulfonic acid is significantly influenced by its chemical structure. While it is generally considered biodegradable, the rate and extent of degradation are dependent on environmental conditions and the microbial populations present.

Under aerobic conditions, the degradation of this compound is expected to proceed through a series of oxidative steps, targeting different parts of the molecule. This process is analogous to the well-studied degradation of linear alkylbenzene sulfonates (LAS). industrialchemicals.gov.auwikipedia.org

The initial and primary step in the aerobic biodegradation of many surfactants, including those with linear alkyl chains, is the oxidation of the terminal methyl group of the alkyl chain. who.intresearchgate.net This process, known as ω-oxidation, is carried out by monooxygenase enzymes and results in the formation of a primary alcohol. researchgate.net The alcohol is then further oxidized to an aldehyde and subsequently to a carboxylic acid. researchgate.net

Following ω-oxidation, the resulting sulfophenyl carboxylate undergoes further degradation through β-oxidation. industrialchemicals.gov.auwho.int This metabolic process involves the sequential cleavage of two-carbon units from the carboxylic acid end of the alkyl chain. who.int This chain-shortening process continues until the alkyl chain is significantly reduced, leading to the formation of short-chain sulfophenylcarboxylic acids. who.int

Desulfonation, the removal of the sulfonate group (-SO3H), is a critical step in the complete mineralization of the molecule. This process can occur under both aerobic and anaerobic conditions and is often mediated by specific microbial enzymes. youtube.comd-nb.info The sulfonate groups on the benzene (B151609) rings are typically removed after the initial degradation of the alkyl chain. industrialchemicals.gov.au The exact mechanism for the desulfonation of complex molecules like this compound in environmental systems is not fully elucidated but is believed to involve hydrolytic or oxidative cleavage. The resulting intermediates, such as phenols, can then be further metabolized. nih.govwikipedia.org The transformation of the sulfonate group can also involve oxidation to form sulfone derivatives.

Following the degradation of the alkyl chain and desulfonation, the remaining aromatic structures, the two benzene rings, are cleaved. industrialchemicals.gov.au This is a crucial step for the ultimate mineralization of the compound. Microorganisms employ various enzymatic strategies to open the aromatic rings, often involving the formation of catechol or other dihydroxylated intermediates. researchgate.netnih.gov These intermediates are then funneled into central metabolic pathways, such as the Krebs cycle, where they are ultimately converted to carbon dioxide, water, and biomass. who.int The complete degradation, or mineralization, of the surfactant molecule is achieved when it is entirely broken down into these simple inorganic compounds. nih.gov

Under anaerobic conditions, the biodegradation of alkylbenzene sulfonates is significantly slower or may not occur at all. industrialchemicals.gov.auwikipedia.org This can lead to their accumulation in anoxic environments like sewage sludge. wikipedia.org However, once these environments become oxygenated again, rapid degradation can resume. wikipedia.org

Studies on the anaerobic degradation of related compounds, such as dodecylbenzene (B1670861) sulfonate (DBS), have identified several intermediate products. nih.govrsc.org These include 4-sodium sulfophenyldodecanoate acid and its shorter-chain homologs, which are formed through the initial oxidation of the alkyl chain. nih.govrsc.org Further degradation under anaerobic conditions can lead to the formation of compounds like benzoic acid, acetic acid, and succinic acid following desulfonation and ring cleavage. nih.gov

| Metabolite | Potential Formation Pathway |

| 4-Sodium sulfophenyldodecanoate acid and homologs | Initial ω-oxidation of the alkyl chain followed by carboxylation. nih.govrsc.org |

| Benzoic acid | Desulfonation of a sulfophenyl carboxylic acid intermediate. nih.gov |

| Acetic acid and Succinic acid | Cleavage of the benzene ring. nih.gov |

The molecular structure of an alkylbenzene sulfonate has a profound impact on its biodegradability.

Alkyl Chain Length: The length of the alkyl chain influences the rate of biodegradation. For linear alkylbenzene sulfonates (LAS), there is a general trend where biodegradability decreases as the alkyl chain length increases, which is also linked to decreased water solubility and increased lipophilicity. industrialchemicals.gov.auresearchgate.net However, once the terminal methyl group is attacked, the primary biodegradation is rapid. who.int

Branching: The presence of branching in the alkyl chain significantly hinders biodegradability. Linear alkylbenzene sulfonates (LAS) are much more readily biodegradable than their branched counterparts (BAS). wikipedia.org The highly branched structure of BAS makes it difficult for microorganisms to access and metabolize the alkyl chain, leading to its environmental persistence. wikipedia.org The sulfophenoxy group present in this compound may also contribute to a reduction in its biodegradability compared to simpler linear alkylbenzenesulfonates.

| Structural Feature | Influence on Biodegradability | Reason |

| Linear Alkyl Chain | Generally enhances biodegradability. wikipedia.org | More accessible to microbial enzymes for ω- and β-oxidation. who.intresearchgate.net |

| Branched Alkyl Chain | Significantly reduces biodegradability. wikipedia.org | Steric hindrance prevents enzymes from effectively degrading the chain. wikipedia.org |

| Longer Alkyl Chain | Can decrease the rate of biodegradation. researchgate.net | Increased lipophilicity and reduced water solubility can limit bioavailability to microorganisms. researchgate.net |

| Sulfophenoxy Group | May reduce biodegradability. | The additional aromatic ring and ether linkage add complexity to the molecule, potentially slowing down degradation. |

Microbial Community Dynamics in Degradation Processes

The microbial degradation of this compound, an anionic surfactant, is a critical process influencing its persistence in the environment. While specific studies on the microbial communities that degrade this exact compound are limited, extensive research on structurally similar compounds, such as linear alkylbenzene sulfonates (LAS) and diphenyl ether herbicides, provides significant insights into the likely microbial players and their dynamics.

The biodegradation of complex organic molecules like this compound typically does not occur through the action of a single microbial species but rather through the synergistic activities of a microbial consortium. nih.gov This consortium often consists of various bacteria and fungi that work together to sequentially break down the molecule.

Bacterial Degradation:

Bacterial communities capable of degrading anionic surfactants are commonly found in environments contaminated with detergents, such as sewage treatment plants and polluted water bodies. nih.govscirp.orgscielo.sa.cr Genera such as Pseudomonas, Bacillus, Alcaligenes, Aeromonas, Thauera, Klebsiella, and Comamonas have been identified as key degraders of LAS and other surfactants. nih.govacs.orgresearchgate.netmdpi.com For instance, studies on LAS degradation have shown that bacterial consortia comprising Pseudomonas aeruginosa, Bacillus subtilis, Bacillus agglomerans, Bacillus cereus, and Bacillus alvae can effectively break down these surfactants. researchgate.net The degradation process often involves initial oxidation of the alkyl chain, followed by desulfonation and cleavage of the aromatic ring, with different members of the community specializing in each step. nih.gov

Some autotrophic ammonia-oxidizing bacteria, such as Nitrosospira species, have also demonstrated a limited capacity to degrade LAS, suggesting that a diverse range of metabolic capabilities may contribute to the removal of these surfactants in the environment. nih.gov The structure of the bacterial community can shift in response to the concentration of the surfactant, with certain species becoming enriched under high exposure conditions. acs.orgmdpi.com

Fungal Degradation:

Fungi, particularly white-rot fungi, are also implicated in the degradation of complex aromatic compounds, including those with diphenyl ether structures. Species like Coriolus versicolor have been shown to metabolize diphenyl ether herbicides through hydroxylation, dechlorination, and nitro-reduction reactions, catalyzed by intracellular enzymes like cytochrome P450. nih.gov This suggests that fungi could play a role in the initial breakdown of the diphenyl ether portion of this compound. Fungal biosurfactants themselves are a subject of study, indicating the diverse interactions of fungi with surfactant compounds. nih.gov

Abiotic Degradation Mechanisms

The key photochemical reactions for compounds containing a diphenyl ether linkage involve the cleavage of the ether bond (Ar-O bond). tandfonline.com This process can lead to the formation of various smaller, often more polar, degradation products. Studies on diphenyl ether herbicides have shown that photodegradation can also involve other reactions such as dehalogenation and photocyclization. tandfonline.com For this compound, which contains sulfonate groups, these could also be subject to photochemical transformations.

The efficiency of photodegradation can be influenced by various factors, including the presence of photosensitizers in the water, pH, and the intensity of solar radiation. Advanced oxidation processes, such as those involving titanium dioxide (TiO₂) photocatalysis, have been shown to effectively degrade diphenyl ether herbicides by promoting the cleavage of the ether bond and other transformations. mdpi.com

Hydrolysis is another important abiotic degradation pathway for certain chemical compounds in aqueous environments. The stability of the different functional groups within this compound to hydrolysis varies.

The ether linkage (Ar-O-R) in diphenyl ethers is generally stable under neutral pH conditions but can be cleaved under strongly acidic or basic conditions. numberanalytics.comwikipedia.org Acid-catalyzed cleavage typically involves protonation of the ether oxygen, followed by nucleophilic attack, which can proceed through either an SN1 or SN2 mechanism depending on the structure of the ether. libretexts.orgmasterorganicchemistry.com Given the structure of this compound, acid-catalyzed cleavage of the ether bond is a plausible transformation pathway under acidic environmental conditions. nih.gov